4-Methyl-3-formyl-pent-3-en-1-oic acid
Description
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-formyl-4-methylpent-3-enoic acid |
InChI |
InChI=1S/C7H10O3/c1-5(2)6(4-8)3-7(9)10/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
XYQWMCXCCWXTBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CC(=O)O)C=O)C |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
-
Precursor for Bioactive Compounds :
- 4-Methyl-3-formyl-pent-3-en-1-oic acid serves as a key intermediate in the synthesis of various bioactive compounds, including potential pharmaceuticals targeting cancer and other diseases. Its derivatives are being investigated for their medicinal properties, particularly in developing new therapeutic agents .
- Drug Discovery :
Agricultural Applications
- Insecticides and Herbicides :
- Pesticide Development :
Case Study 1: Pharmaceutical Development
A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives from this compound that demonstrated significant inhibitory activity against specific cancer cell lines. The research involved extensive molecular docking studies to predict interactions with estrogen receptors, indicating potential applications in breast cancer therapeutics .
Case Study 2: Agricultural Efficacy
In agricultural research, derivatives of this compound were tested for their efficacy as insecticides. Field trials showed that these compounds significantly reduced pest populations while maintaining minimal impact on non-target organisms, suggesting their viability as environmentally friendly pest management options .
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
Preparation Methods
Alkyl 4-Methyl-3-formyl Pentenoate Intermediate Route
The most extensively documented method involves the synthesis of alkyl 4-methyl-3-formyl pentenoates, particularly tert-butyl derivatives, followed by acid hydrolysis. These intermediates are synthesized via Claisen condensation or alkylation reactions. For instance, tert-butyl 4-methyl-3-formyl pent-3-enoate is prepared by reacting 3-methylbut-2-ene-dimethylhydrazone with tert-butyl bromoacetate in tetrahydrofuran (THF) under cryogenic conditions (-15°C). The reaction employs butyllithium as a strong base, facilitating the formation of a conjugated enolate system. Subsequent hydrolysis using trifluoroacetic acid (TFA) in methylene chloride yields the target acid with a melting point of 102°C.
Alternative Methods and Comparative Analysis
While the alkyl pentenoate route dominates industrial synthesis, alternative approaches include Fries rearrangement or Friedel-Crafts acylation for precursor generation. However, these methods are less favorable due to lower yields and handling challenges associated with volatile intermediates like acrylonitrile. A comparative analysis of key methods is provided in Table 1.
Table 1: Comparison of Synthetic Methods for this compound
Detailed Reaction Mechanisms and Optimization
Stepwise Synthesis of Alkyl Pentenoate Intermediates
The formation of alkyl 4-methyl-3-formyl pentenoates proceeds through a multi-step sequence:
-
Enolate Formation : A strong base (e.g., butyllithium) deprotonates 3-methylbut-2-ene-dimethylhydrazone, generating a resonance-stabilized enolate.
-
Alkylation : The enolate attacks tert-butyl bromoacetate, forming a carbon-carbon bond at the γ-position.
-
Hydrazone Cleavage : Acidic workup removes the dimethylhydrazone protecting group, yielding the α,β-unsaturated ester.
Critical parameters influencing yield include:
Acid-Catalyzed Hydrolysis to the Carboxylic Acid
The final step involves hydrolyzing the tert-butyl ester under acidic conditions. Trifluoroacetic acid (TFA) in methylene chloride selectively cleaves the ester without degrading the formyl or alkene functionalities. The reaction mechanism proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water and elimination of tert-butanol. Purification via silica gel chromatography or recrystallization from isopropyl ether enhances purity to >98%.
Industrial-Scale Process Optimization
Solvent and Catalyst Selection
Industrial protocols prioritize solvents with low toxicity and high boiling points. For example, dichloroethane replaces THF in large-scale reactions to facilitate easier recovery and reduce costs. Catalysts such as potassium carbonate or sodium hydroxide are employed in hydrolysis steps to neutralize HCl byproducts and drive reactions to completion.
Yield Enhancement Strategies
-
Cryogenic Conditions : Maintaining temperatures below -10°C during enolate formation minimizes side reactions.
-
In Situ Quenching : Immediate neutralization of reaction mixtures with monosodium dihydrogen phosphate prevents degradation of acid-sensitive intermediates.
-
Continuous Flow Systems : Pilot studies suggest that continuous processing reduces batch variability and improves overall yield by 12–15%.
Table 2: Reaction Parameters and Their Impact on Yield
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | -15°C to +5°C | Prevents thermal decomposition |
| Solvent Polarity | ε > 7.5 (e.g., THF) | Stabilizes enolate intermediates |
| Acid Concentration | 20–30% TFA in CH₂Cl₂ | Maximizes ester cleavage rate |
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the gold standard for quantifying purity. Industrial batches routinely achieve ≥98.5% purity, with impurities primarily consisting of oligomers (<1.5%).
Applications and Derivatives
Q & A
Q. What are the optimal synthetic routes for 4-methyl-3-formyl-pent-3-en-1-oic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of α,β-unsaturated carbonyl compounds like this compound often employs aldol condensation or Wittig reactions. Key variables include:
- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize enolate intermediates.
- Temperature : Lower temperatures (0–25°C) minimize side reactions like polymerization.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for purification .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR resolves the α,β-unsaturated carbonyl system (δ 9–10 ppm for aldehyde protons; δ 6–7 ppm for vinyl protons). ¹³C NMR confirms the carboxylic acid (δ ~170 ppm) and conjugated carbonyl groups.
- X-ray Crystallography : Resolves stereochemistry and intramolecular hydrogen bonding between the formyl and carboxylic acid groups.
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad O-H stretch) .
Q. What analytical methods are recommended for quantifying this compound in complex mixtures?
- Methodological Answer :
- HPLC-UV/Vis : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Detect at λ = 254 nm (conjugated system absorption).
- LC-MS : Electrospray ionization (ESI) in negative mode for carboxylic acid detection (m/z ~170–200 range). Calibrate with deuterated internal standards to improve accuracy .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
- First Aid : Immediate flushing with water for eye/skin exposure; activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated aldehydes to identify rate-determining steps.
- DFT Calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity in Michael additions.
- In Situ Monitoring : Use stopped-flow NMR or Raman spectroscopy to track intermediate formation .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) that distort NOESY signals.
- Synchrotron XRD : High-resolution crystallography clarifies ambiguous stereochemistry.
- Isotopic Labeling : ¹³C-labeled substrates trace carbon connectivity in complex spectra .
Q. How does the compound’s conformation influence its potential as a enzyme inhibitor?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against target enzymes (e.g., cyclooxygenase) to predict binding modes.
- Circular Dichroism (CD) : Assess conformational stability in aqueous vs. lipid environments.
- Enzyme Assays : Measure IC₅₀ values under varying pH and ionic strengths to correlate activity with protonation states .
Q. What challenges arise in synthesizing salt forms (e.g., sodium) for improved bioavailability?
- Methodological Answer :
- Counterion Screening : Test Na⁺, K⁺, and NH₄⁺ salts for solubility and crystallinity.
- pH-Solubility Profile : Use potentiometric titration (e.g., Sirius T3) to identify optimal pH for salt formation.
- Stability Testing : Accelerated degradation studies (40°C/75% RH) assess hygroscopicity and shelf life .
Q. How can computational models predict the compound’s environmental persistence or toxicity?
- Methodological Answer :
- QSAR Models : Train algorithms on EPA’s ECOTOX database to estimate biodegradation rates.
- Metabolite Prediction : Use software like Meteor Nexus to identify potential toxic metabolites.
- Aquatic Toxicity Assays : Combine with Daphnia magna acute toxicity tests for validation .
Q. What experimental designs address low yields in large-scale (>10 g) syntheses?
- Methodological Answer :
- Flow Chemistry : Continuous reactors minimize thermal degradation and improve mixing.
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, residence time) via Taguchi methods.
- In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
